molecular formula C9H17NO B2869525 1-(Piperidin-4-yl)cyclobutan-1-ol CAS No. 1895467-61-4

1-(Piperidin-4-yl)cyclobutan-1-ol

Cat. No.: B2869525
CAS No.: 1895467-61-4
M. Wt: 155.241
InChI Key: WYJMQMMMJPHQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Piperidin-4-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . This compound is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 166-168 degrees Celsius . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ytterbium triflate catalyzed synthesis : The compound has been used in the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which are involved in dipolar cycloadditions. This process, catalyzed by Ytterbium triflate (Yb(OTf)3), leads to the stereoselective synthesis of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010).

  • Piperidinamide dimers from Piper peepuloides : Piperidinamide dimers, related to 1-(Piperidin-4-yl)cyclobutan-1-ol, have been isolated from Piper peepuloides. Their structures were established by spectral analysis (Sharma, Kumari, Kumar & Prabhakar, 1999).

  • Crystal structure analysis : The title compound, 1-(3-Mesit­yl-3-methyl­cyclo­but­yl)-2-(piperidin-1-yl)ethanone, has been analyzed for its crystal structure, revealing interesting intermolecular interactions and a two-dimensional network formation (Cukurovali, Özdemir, Yilmaz & Dinçer, 2005).

  • Synthesis of pyrrolidines and piperidines : A method to access 2-unsubstituted pyrrolidines and piperidines using donor-acceptor cyclopropanes or cyclobutanes has been developed. This protocol tolerates various functional groups, offering an efficient entry to these classes of compounds (Garve, Kreft, Jones & Werz, 2017).

  • Synthesis of cyclobutanoid amides : New cyclobutanoid amides have been isolated from Piper arborescens, which are structurally similar to the compound . Their synthesis and structure have been thoroughly analyzed (Lee, Chen, Chen, Tsai & Chen, 2004).

Biological Applications

  • Selective Estrogen Receptor Modulators (SERMs) : Chiral piperidin-4-ols, similar to this compound, have been designed and evaluated for their potential as SERMs. Their biological activity against estrogen-responsive cells was assessed, showcasing their relevance in medicinal chemistry (Yadav, MacLean, Bhattacharyya, Parmar, Balzarini, Barden, Too & Jha, 2011).

  • HIV-1 Protease Inhibition : A novel synthetic inhibitor of HIV-1 protease, structurally related to the compound of interest, has been studied. Its crystal structure indicates potential for targeted enzyme inhibition (Hilgeroth, Tykarska & Jaskólski, 2002).

Safety and Hazards

The compound has been classified as having the following hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Piperidin-4-yl)cyclobutan-1-ol”, is an important task of modern organic chemistry . Future research directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

1-piperidin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJMQMMMJPHQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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